2-Aminothiophenol

Übersicht

Beschreibung

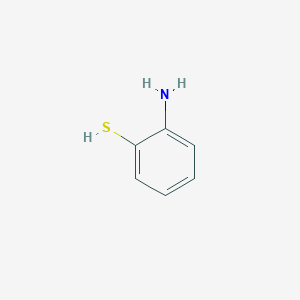

2-Aminothiophenol, also known as 2-Aminobenzenethiol, is an organosulfur compound with the chemical formula C₆H₇NS. It is a colorless oily solid, although impure samples can appear deeply colored. This compound is soluble in organic solvents and basic water. It is primarily used as a precursor to benzothiazoles, which are bioactive compounds and commercial dyes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2-Aminothiophenol has been utilized in the development of novel catalysts, particularly in organic synthesis. A notable example is the synthesis of a mesoporous nanocatalyst by attaching a this compound-Cu complex onto functionalized MCM-41. This catalyst has demonstrated remarkable efficiency and recyclability in Suzuki coupling reactions, which are essential for synthesizing biphenyl compounds from aryl halides and phenylboronic acid. The catalyst maintained its activity over six cycles, showcasing its potential for sustainable catalytic applications in an environmentally friendly medium .

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for various medicinal applications:

- Antioxidant and Anticancer Properties : Research indicates that chitosan grafted with this compound (chitosan-gr-p2-ATH) shows potent antioxidant and anticancer effects against liver cancer cells (HepG2). The composite materials also demonstrated anti-inflammatory properties when combined with silver nanoparticles (AgNPs) .

- Antimicrobial Activity : this compound derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Material Science

In materials science, 2-ATP has been investigated for its role as a capping agent in modifying the surface properties of nanoparticles. For instance, it was found to influence the optoelectronic properties of zinc oxide (ZnO) nanoparticles, enhancing their performance in electronic applications . Additionally, 2-ATP's ability to form stable complexes with transition metals has led to its use in synthesizing metal complexes that exhibit biological activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Catalytic Applications of this compound

| Catalyst System | Reaction Type | Yield (%) | Recyclability (Cycles) |

|---|---|---|---|

| MCM-41 supported 2-ATP-Cu complex | Suzuki coupling | High | Up to 6 |

| Chitosan-gr-p2-ATH/AgNPs | Antimicrobial activity | Not specified | Not applicable |

Wirkmechanismus

Target of Action

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, which contains 2-aminothiophenes, is described for its broad-spectrum antiviral properties .

Mode of Action

It is known that the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Biochemical Pathways

This compound is involved in the synthesis of 2-arylbenzothiazoles . Several pathways have been designed for the generation of target 2-arylbenzo[d]thiazole derivatives catalyzed by ionic liquids and many other catalysts under different reaction conditions using this compound .

Result of Action

The result of the action of this compound is largely dependent on the specific biological application. For instance, in the case of its antiviral properties, it may inhibit the replication of viruses . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of room temperature and atmospheric pressure should be prioritized in the synthesis of 2-aminothiophenes . .

Biochemische Analyse

Biochemical Properties

2-Aminothiophenol is known for its exceptional selectivity for aldehydes . This selectivity leads to the production of dihydrobenzothiazole and activates a fluorescence response . This property has been leveraged to develop a series of fluorescent probes for aldehydes, enabling the detection of diverse aldehyde types, both exogenous and endogenous, within complex biological contexts .

Cellular Effects

The exceptional selectivity of this compound for aldehydes has been utilized in the detection of aldehydes in living systems, including biliary organoids and mouse organs . Aldehydes, in normal physiological concentrations, function as antioxidants and signal molecules to maintain system homeostasis . Excessive aldehydes in the cellular environment can create direct crosslinks between biological nucleophiles, including proteins, lipids, and DNA, which reduces DNA repair capabilities and causes chromosomal abnormalities .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehydes to produce dihydrobenzothiazole . This reaction activates a fluorescence response, which can be used to detect the presence of aldehydes . The reaction is highly selective and exhibits rapid kinetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminothiophenol can be synthesized through several methods:

Aniline and Carbon Disulfide Reaction: This method involves the reaction of aniline with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole.

Zinc Reduction: Another method involves the reduction of 2-nitrobenzene sulfonyl chloride using zinc.

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

2-Aminothiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it into different thiol derivatives.

Substitution: It can participate in substitution reactions, particularly in the formation of benzothiazoles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Zinc, sodium borohydride.

Substitution Reagents: Aldehydes, ketones, and other electrophiles.

Major Products:

Benzothiazoles: Formed through cyclization reactions.

Disulfides: Formed through oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

2-Aminothiophenol can be compared with other similar compounds such as:

- 3-Aminothiophenol

- 4-Aminothiophenol

- 2-Aminophenol

- 2-Mercaptoaniline

Uniqueness: this compound is unique due to its specific positioning of the amine and thiol groups, which confer distinct reactivity and biological activity compared to its isomers .

Biologische Aktivität

2-Aminothiophenol (2-ATP) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its derivatives have been explored for various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities. This article reviews the biological activity of 2-ATP, highlighting its mechanisms of action, synthesis of derivatives, and relevant case studies.

This compound is characterized by its thiol (-SH) and amino (-NH2) functional groups attached to a thiophene ring. This unique structure contributes to its reactivity and biological properties.

1. Anticancer Activity

Research has shown that 2-ATP and its derivatives exhibit potent anticancer properties. For instance, studies indicate that certain 2-aminothiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-ATP Derivative 1 | Breast Cancer | Caspase activation | |

| 2-ATP Derivative 2 | Lung Cancer | Cell cycle arrest | |

| 2-ATP Derivative 3 | Colon Cancer | Apoptosis induction |

2. Antiviral Properties

Recent studies have identified antiviral activities associated with 2-ATP. For example, derivatives have shown effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are pivotal in inflammatory pathways .

Case Study: Anti-inflammatory Activity

A study assessed the effects of a specific derivative of 2-ATP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) production and other inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activities of 2-ATP can be attributed to several mechanisms:

- Redox Activity : The thiol group allows for redox reactions that can influence cellular signaling pathways.

- Enzyme Inhibition : Compounds derived from 2-ATP can inhibit key enzymes involved in cancer progression and inflammation.

- Gene Regulation : Some derivatives may affect gene expression related to apoptosis and cell proliferation.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been extensively studied. Methods include:

- Condensation Reactions : Reacting 2-ATP with aldehydes under acidic conditions yields benzothiazole derivatives with enhanced biological properties .

- Metal Complexation : Complexes formed between 2-ATP and metal ions (e.g., platinum) have shown increased biological activity, particularly in cancer treatment .

Table 2: Synthesis Methods for this compound Derivatives

| Method | Description | Yield |

|---|---|---|

| Condensation with Aldehydes | Produces benzothiazole derivatives | High |

| Metal Complexation | Forms complexes with metals for enhanced activity | Moderate |

Eigenschaften

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Aminothiophenol?

A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. Researchers have used Infrared (IR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments within the molecule [].

Q3: Does the structure of this compound influence its reactivity?

A3: Yes, the structure of this compound significantly impacts its reactivity. The presence of both an amino group (-NH2) and a thiol group (-SH) in close proximity on the aromatic ring makes it a highly versatile reactant. These functional groups allow it to participate in a wide range of reactions, including condensation, cyclization, and complex formation with metals [, , , , ].

Q4: How does this compound react with aldehydes?

A4: this compound reacts with aldehydes in a condensation reaction to form 2-substituted benzothiazoles. This reaction is often catalyzed by acids, and various catalysts like L-proline [], alkyl carbonic acid [], and camphor sulfonic acid [] have been explored to improve efficiency and selectivity.

Q5: Can this compound be used to synthesize larger heterocyclic systems?

A5: Yes, this compound is a valuable building block for synthesizing a wide array of heterocyclic compounds. For example, it reacts with exocyclic α,β-unsaturated ketones to produce tetracyclic chromeno- and 1-thiochromenobenzothiazepines []. It can also be used to create spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepines through a multi-step reaction involving Knoevenagel condensation and thia-Michael addition [].

Q6: How does the presence of a base affect the reaction of this compound with Morita-Baylis-Hillman ketones?

A6: The reaction pathway of this compound with Morita-Baylis-Hillman ketones exhibits a base-dependent selectivity switch. In the presence of a base like Cs2CO3, an oxidative cyclization occurs, leading to 2,2-disubstituted dihydro-1,4-benzothiazines via an aza-Michael addition. Conversely, without a base, a thia-Michael adduct is formed []. This highlights the crucial role of reaction conditions in directing product formation.

Q7: Are there applications of this compound in material science?

A7: Yes, this compound has been investigated for its potential in material science. For example, it has been utilized to functionalize graphene oxide (GO) in the fabrication of nanocomposites for environmental remediation. The resulting PATP@GO nanocomposite demonstrated enhanced adsorption capacity and efficiency for heavy metal ions like Pb(II) and Cd(II) from wastewater [].

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its complexation with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. These complexes have been characterized using various spectroscopic techniques and have shown potential for applications like solvent extraction of metal ions [] and biological activity [].

Q9: What analytical techniques are used to quantify this compound in complex matrices?

A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for quantifying this compound, particularly as a trace impurity in pharmaceutical substances []. This method offers high sensitivity and selectivity for accurate determination.

Q10: Are there any known occupational health risks associated with this compound?

A10: Yes, this compound can cause occupational airborne allergic contact dermatitis. Cases have been reported in chemical technicians exposed to its vapors [, ]. Proper safety measures and personal protective equipment are crucial when handling this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.